molecular formula C10H8FN3O2 B8804386 1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-imidazole

1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-imidazole

Cat. No. B8804386
M. Wt: 221.19 g/mol
InChI Key: SQFOHXFPQHTJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07087629B2

Procedure details

3-Fluoro-4-(4-methylimidazol-1-yl)nitrobenzene (64.7 g, 0.293 M) was dissolved in a mixture of methanol (200 ml) and tetrahydrofuran (800 ml), cooled to 0° under nitrogen, and treated with ammonium formate (99.3 g, 1.46 M) followed by palladium on charcoal (10%, 2.5 g). The mixture was stirred at ambient temperature for 48 hours, filtered through celite, celite washed with methanol (200 ml), and filtrate evaporated to dryness. The residue was partitioned between ethyl acetate (800 ml) and 10% aqueous sodium bicarbonate (250 ml). The organic layer was separated, washed with brine (250 ml), dried (magnesium sulfate) and evaporated to give title compound (50.6 g).
Quantity
64.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
99.3 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:14]([O-])=O)[CH:5]=[CH:6][C:7]=1[N:8]1[CH:12]=[C:11]([CH3:13])[N:10]=[CH:9]1.C([O-])=O.[NH4+]>CO.O1CCCC1.[Pd]>[NH2:14][C:4]1[CH:5]=[CH:6][C:7]([N:8]2[CH:12]=[C:11]([CH3:13])[N:10]=[CH:9]2)=[C:2]([F:1])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
64.7 g
Type
reactant
Smiles
FC=1C=C(C=CC1N1C=NC(=C1)C)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
99.3 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° under nitrogen
FILTRATION
Type
FILTRATION
Details
filtered through celite, celite
WASH
Type
WASH
Details
washed with methanol (200 ml), and filtrate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (800 ml) and 10% aqueous sodium bicarbonate (250 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
NC=1C=CC(=C(C1)F)N1C=NC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 50.6 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.